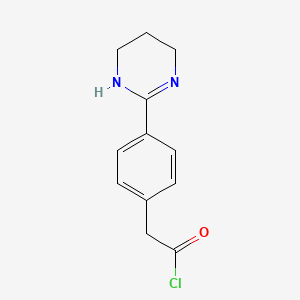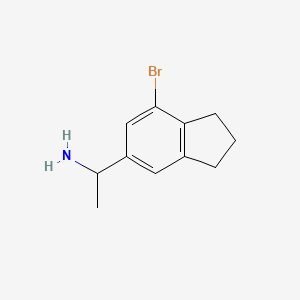
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine is an organic compound that belongs to the class of amines It features a bromine atom attached to a dihydroindenyl group, which is further connected to an ethanamine moiety
Vorbereitungsmethoden
The synthesis of 1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine typically involves multiple steps:
Starting Material: The synthesis often begins with the preparation of 7-bromo-2,3-dihydro-1H-indene.
Bromination: The indene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Amination: The brominated product is then subjected to nucleophilic substitution with ethanamine under basic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles like thiols, amines, or alkoxides under appropriate conditions, leading to a variety of substituted products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature.
Wissenschaftliche Forschungsanwendungen
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in studying biological pathways and mechanisms, particularly those involving amine receptors.
Wirkmechanismus
The mechanism of action of 1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as amine receptors or enzymes. The bromine atom may facilitate binding through halogen bonding, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine can be compared with similar compounds like:
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethanone: This compound lacks the amine group and has different reactivity and applications.
1-(7-Fluoro-2,3-dihydro-1H-inden-5-yl)ethan-1-amine: The substitution of bromine with fluorine alters the compound’s electronic properties and reactivity.
1-(7-Chloro-2,3-dihydro-1H-inden-5-yl)ethan-1-amine: Similar to the bromo compound but with chlorine, leading to differences in reactivity and biological activity.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.
Eigenschaften
Molekularformel |
C11H14BrN |
|---|---|
Molekulargewicht |
240.14 g/mol |
IUPAC-Name |
1-(7-bromo-2,3-dihydro-1H-inden-5-yl)ethanamine |
InChI |
InChI=1S/C11H14BrN/c1-7(13)9-5-8-3-2-4-10(8)11(12)6-9/h5-7H,2-4,13H2,1H3 |
InChI-Schlüssel |
JNPRFIBGVDIVFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(CCC2)C(=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12976836.png)
![6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12976844.png)
![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12976853.png)
![tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12976855.png)
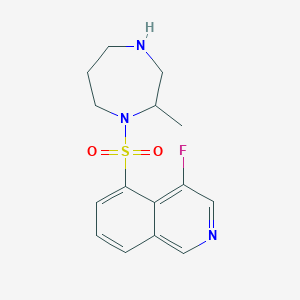

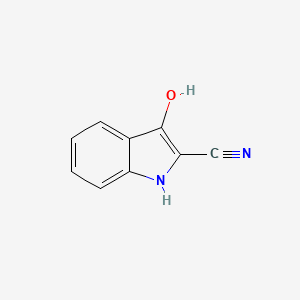
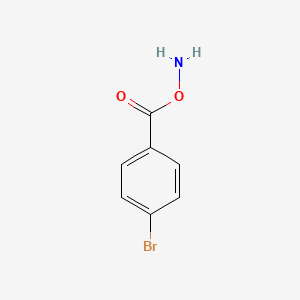
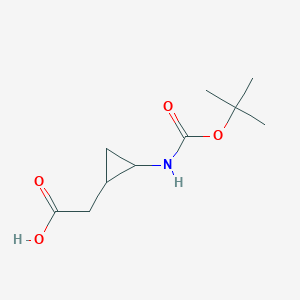
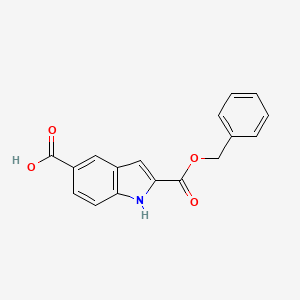
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid](/img/structure/B12976894.png)
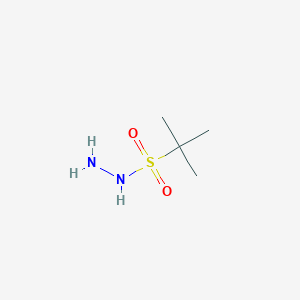
![3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12976901.png)
